![molecular formula C21H19FN8O4S B2527680 3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 941978-91-2](/img/structure/B2527680.png)

3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex molecules such as 3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves multiple steps and precise reactions. In the context of related compounds, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine was achieved through electrophilic fluorination of a trimethylstannyl precursor, which was prepared using palladium catalysis . This method reflects the complexity and the meticulous nature of synthesizing fluorinated compounds, which could be analogous to the synthesis of the compound .

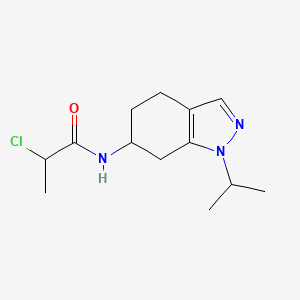

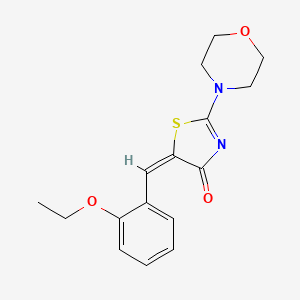

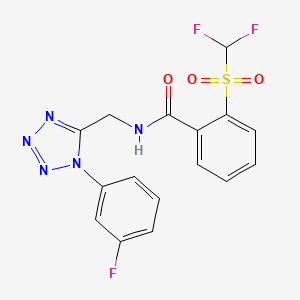

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by the presence of multiple heterocyclic rings, as seen in the triazolo[4,5-d]pyrimidine core of the target molecule. The presence of a piperazine ring substituted with a sulfonyl group and a fluorophenyl group indicates potential interactions with biological targets, as fluorine atoms can significantly influence the binding affinity and metabolic stability of pharmaceuticals .

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from related research. For instance, the reactions with 3-Amino-5-trifluoromethyl-1,2,4-triazole to synthesize poly-substituted triazolo[1,5-a]pyrimidine derivatives involve interactions with acrylonitrile derivatives and 1,3-dicarbonyl compounds . These reactions highlight the versatility of triazole and pyrimidine rings in forming various substituted derivatives, which is relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often determined by their functional groups and molecular framework. The presence of a fluorophenyl group can affect the lipophilicity and electronic properties, while the piperazine ring may influence the compound's basicity and solubility. The sulfonyl group could impart additional solubility in water due to its polar nature. The specific radioactivity and radiochemical purity of related fluorinated compounds, as well as their distribution within biological systems, have been studied, providing insights into the behavior of such molecules in vivo .

Case Studies and Applications

Although no direct case studies on the compound were provided, related research on triazolo-pyridazine-6-yl-substituted piperazines has shown that these compounds have potential as anti-diabetic drugs, with strong dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities . This suggests that the compound may also have therapeutic potential, warranting further investigation into its biological activities and pharmacological profile.

科学的研究の応用

Synthesis and Potential Applications

Synthesis and Antihypertensive Activity : A series of 1,2,4-triazolol[1,5-alpha]pyrimidines, similar in structure to the compound , were prepared and evaluated for their antihypertensive activity. Compounds bearing morpholine, piperidine, or piperazine moieties showed promising activity, highlighting the potential use of such compounds in developing antihypertensive agents (Bayomi et al., 1999).

Antagonist Activity for Receptors : Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, bearing fluoro-phenyl groups, were prepared and tested for their antagonist activity against 5-HT2 and alpha 1 receptors. This research suggests the potential application of such compounds in neuroscience and pharmacology (Watanabe et al., 1992).

Insecticidal Agents : Novel heterocyclic compounds incorporating sulfonamide-bearing thiazole moiety, similar in complexity to the compound , were synthesized and showed potent toxic effects against the cotton leafworm, indicating their potential use as insecticidal agents (Soliman et al., 2020).

Herbicidal Activity : Research into new pyrimidine and triazine intermediates for herbicidal sulfonylureas, including fluorinated compounds, suggests the utility of such chemical structures in agriculture. These compounds were shown to be selective post-emergence herbicides in cotton and wheat, indicating the versatility of triazine and pyrimidine derivatives in herbicidal applications (Hamprecht et al., 1999).

作用機序

Target of action

The compound contains a triazole moiety. Triazole compounds are known to bind with a variety of enzymes and receptors in biological systems due to their ability to form hydrogen bonds, and thus show versatile biological activities .

Mode of action

The specific mode of action would depend on the target enzyme or receptor. Generally, triazole compounds can inhibit the function of the target, alter its conformation, or interfere with its interaction with other molecules .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Triazole compounds have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of action

The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. As mentioned earlier, triazole compounds can have a wide range of biological activities .

特性

IUPAC Name |

3-(3-fluorophenyl)-7-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN8O4S/c1-14-5-6-17(30(31)32)12-18(14)35(33,34)28-9-7-27(8-10-28)20-19-21(24-13-23-20)29(26-25-19)16-4-2-3-15(22)11-16/h2-6,11-13H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBGLVBWHDELNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN8O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527598.png)

![N-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2527601.png)

![7-benzyl-3,9-dimethyl-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2527604.png)

![methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B2527609.png)

![Methyl 2-{[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]sulfonyl}benzenecarboxylate](/img/structure/B2527610.png)

![3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2527615.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide](/img/structure/B2527616.png)